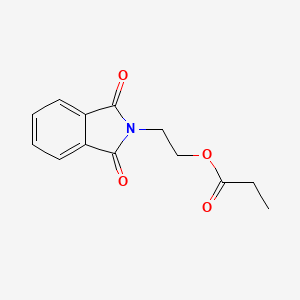![molecular formula C19H19N3O2 B12129976 (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide CAS No. 301678-28-4](/img/structure/B12129976.png)
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(1H-benzoimidazol-2-yl)-éthyl]-3-(4-méthoxy-phényl)-acrylamide est un composé organique synthétique qui présente une partie benzimidazole liée à un groupe acrylamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (E)-N-[2-(1H-benzoimidazol-2-yl)-éthyl]-3-(4-méthoxy-phényl)-acrylamide implique généralement les étapes suivantes :
Formation de la partie benzimidazole : Cela peut être réalisé par condensation de l’o-phénylènediamine avec des acides carboxyliques ou leurs dérivés en conditions acides.
Alkylation : Le benzimidazole est ensuite alkylé avec un halogénure d’alkyle approprié pour introduire le groupe éthyle.
Formation de l’acrylamide : La dernière étape implique la réaction du benzimidazole alkylé avec l’acide 4-méthoxyphénylacrylique ou ses dérivés en conditions basiques pour former l’acrylamide souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
(E)-N-[2-(1H-benzoimidazol-2-yl)-éthyl]-3-(4-méthoxy-phényl)-acrylamide peut subir diverses réactions chimiques, notamment :
Oxydation : La partie benzimidazole peut être oxydée pour former des N-oxydes.
Réduction : Le groupe acrylamide peut être réduit pour former l’amine correspondante.
Substitution : Le groupe méthoxy sur le cycle phényle peut être substitué par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs comme l’hydrure de sodium et les halogénures d’alkyle.
Principaux produits
Oxydation : N-oxydes de la partie benzimidazole.
Réduction : Amines dérivées du groupe acrylamide.
Substitution : Divers dérivés phényliques substitués.
Applications De Recherche Scientifique
(E)-N-[2-(1H-benzoimidazol-2-yl)-éthyl]-3-(4-méthoxy-phényl)-acrylamide présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies impliquant le stress oxydant ou l’inflammation.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité thermique ou une conductivité améliorées.
Mécanisme D'action
Le mécanisme d’action de (E)-N-[2-(1H-benzoimidazol-2-yl)-éthyl]-3-(4-méthoxy-phényl)-acrylamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : La partie benzimidazole peut interagir avec l’ADN ou les protéines, inhibant potentiellement leur fonction.
Voies impliquées : Le composé peut moduler les voies du stress oxydant ou les réponses inflammatoires, conduisant à ses effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1H-benzoimidazol-2-yl)-1-(4-bromo-phényl)-éthanone
- 2-(1H-benzoimidazol-2-yl)-1-(4-chloro-phényl)-éthanone
- 2-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phényl)-éthanone
Unicité
(E)-N-[2-(1H-benzoimidazol-2-yl)-éthyl]-3-(4-méthoxy-phényl)-acrylamide est unique en raison de la présence à la fois de la partie benzimidazole et de la partie acrylamide, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
301678-28-4 |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-15-9-6-14(7-10-15)8-11-19(23)20-13-12-18-21-16-4-2-3-5-17(16)22-18/h2-11H,12-13H2,1H3,(H,20,23)(H,21,22)/b11-8+ |
Clé InChI |
IRDJQCDTBJJJRY-DHZHZOJOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 |
Solubilité |
9.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-hexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129901.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129925.png)
![2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12129928.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)
![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12129939.png)

![1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol](/img/structure/B12129948.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(pentyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129962.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-methylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12129969.png)
![2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide](/img/structure/B12129977.png)
